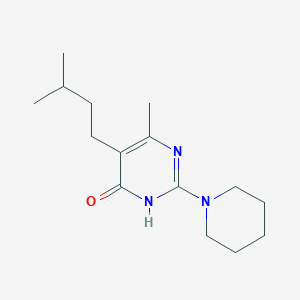

6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol

Beschreibung

6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol is a pyrimidine derivative characterized by:

- Position 2: A piperidin-1-yl substituent, a bicyclic amine known for enhancing binding affinity to biological targets due to its hydrogen-bonding and hydrophobic interactions.

- Position 5: A branched 3-methylbutyl chain, contributing to lipophilicity and membrane permeability.

- Position 6: A methyl group, which may stabilize the pyrimidine ring and influence steric interactions.

This compound’s structural features align with pharmacophores observed in antimicrobial and immunomodulatory agents, as suggested by its pyrimidine core and substituent patterns .

Eigenschaften

Molekularformel |

C15H25N3O |

|---|---|

Molekulargewicht |

263.38 g/mol |

IUPAC-Name |

4-methyl-5-(3-methylbutyl)-2-piperidin-1-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H25N3O/c1-11(2)7-8-13-12(3)16-15(17-14(13)19)18-9-5-4-6-10-18/h11H,4-10H2,1-3H3,(H,16,17,19) |

InChI-Schlüssel |

XMDFGCBEVHNCRC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)NC(=N1)N2CCCCC2)CCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: While specific synthetic methods for this compound may vary, common approaches involve cyclization reactions. One example is the reaction of a suitable precursor with a piperidine derivative under appropriate conditions.

Industrial Production: Industrial-scale production methods typically rely on efficient synthetic routes, optimization, and scalability. Unfortunately, detailed industrial processes for this compound are not widely documented.

Analyse Chemischer Reaktionen

Reaktivität: Die Verbindung kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Zum Beispiel

Häufige Reagenzien und Bedingungen: Spezielle Reagenzien und Bedingungen hängen von der gewünschten Reaktion ab. Für die Oxidation können Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

Hauptprodukte: Die gebildeten Produkte hängen von der Reaktionsart und den Substituenten ab. Detaillierte Studien sind erforderlich, um spezifische Hauptprodukte zu identifizieren.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are necessary to elucidate these pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Substituent-Driven Activity Variations

Key structural analogs and their functional differences are summarized below:

Key Observations:

Piperidin-1-yl vs. Other Amine Substituents :

- The target compound’s piperidin-1-yl group at position 2 likely enhances target binding compared to morpholine or dialkylamine analogs (e.g., Compound B), as piperidine’s rigidity and nitrogen positioning improve receptor complementarity .

- In contrast, the patent compound () uses a piperidin-1-yl group in a benzozain scaffold for RORγ modulation, demonstrating the substituent’s versatility across therapeutic targets .

Branched Alkyl Chain at Position 5 :

- The 3-methylbutyl chain enhances lipophilicity (logP ~3.5), favoring membrane penetration. This contrasts with shorter chains (e.g., ethyl) in some analogs, which may reduce bioavailability .

Biologische Aktivität

6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol is a pyrimidine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol is . Its structure includes a pyrimidine ring substituted with a hydroxyl group and a piperidine moiety, which significantly contributes to its biological activity. The presence of these functional groups enables the compound to engage in various biochemical interactions.

Research indicates that 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol acts primarily as an inhibitor of BCL6 , a transcriptional repressor implicated in lymphoid malignancies. By inhibiting BCL6, this compound may induce apoptosis in cancer cells, thereby showcasing its potential as an anti-cancer agent. The interaction with BCL6 is facilitated through specific binding, which can be quantified using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Biological Activity Overview

The biological activities of 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits BCL6, potentially leading to apoptosis in malignant cells. |

| Antiproliferative Effects | Demonstrates significant antiproliferative activity against various cancer cell lines. |

| Binding Affinity | Exhibits high binding affinity to target proteins involved in oncogenesis. |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Inhibition of BCL6 : A study demonstrated that 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol effectively inhibits BCL6 in vitro, leading to reduced cell viability in lymphoma cell lines .

- Antiproliferative Activity : In another research effort, the compound was tested against various cancer cell lines, revealing IC50 values indicating potent antiproliferative effects at low concentrations .

- Molecular Docking Studies : Computational studies have suggested favorable docking poses for 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol within the active site of BCL6, supporting experimental findings regarding its inhibitory capabilities .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methylpyrimidin-4(3H)-one | Structure | Lacks piperidine moiety; primarily studied for basic pyrimidine properties. |

| Piperidinyl-pyrimidines | Structure | Contains piperidine; varies in substitution patterns affecting biological activity. |

| 2-Aminopyrimidines | Structure | Amino group at position 2; different pharmacological profiles compared to hydroxypyrimidines. |

The combination of the methylbutyl side chain and the specific positioning of functional groups in 6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol enhances its bioactivity and selectivity against specific targets compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.